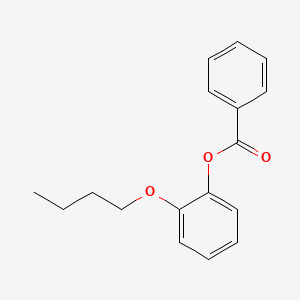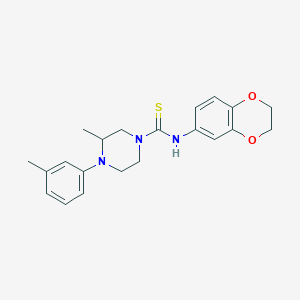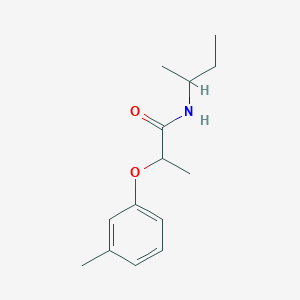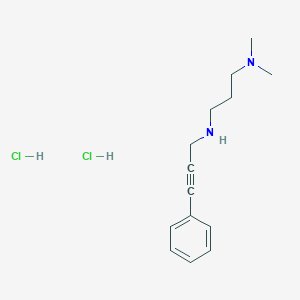
(2-Butoxyphenyl) benzoate
Overview
Description
(2-Butoxyphenyl) benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with 2-butoxyphenol. This compound is characterized by its aromatic structure, which includes a benzene ring bonded to a benzoate group and a butoxy group. The molecular formula of this compound is C17H18O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxyphenyl) benzoate can be achieved through the Schotten-Baumann method, which involves the reaction of 2-butoxyphenol with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out in a well-corked boiling tube or a small conical flask. The mixture is shaken vigorously with occasional cooling under tap water or in ice water. After 15 minutes, the solid benzoate separates out and can be collected by filtration and recrystallized from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions such as temperature, pressure, and concentration of reactants are optimized to ensure maximum production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Butoxyphenyl) benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
(2-Butoxyphenyl) benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Butoxyphenyl) benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 2-butoxyphenol, which may exert biological effects through various pathways. The aromatic structure allows for interactions with enzymes and receptors, potentially leading to modulation of biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Isopropyl benzoate: An ester formed by the esterification of benzoic acid with isopropanol.
Methyl benzoate: An ester formed by the esterification of benzoic acid with methanol.
Ethyl benzoate: An ester formed by the esterification of benzoic acid with ethanol.
Uniqueness
(2-Butoxyphenyl) benzoate is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties This compound’s structure allows for specific interactions and reactivity that differ from other benzoate esters
Properties
IUPAC Name |
(2-butoxyphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-2-3-13-19-15-11-7-8-12-16(15)20-17(18)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIPSDFGFLZIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-fluorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4680067.png)
![4-CHLORO-N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE](/img/structure/B4680073.png)
![methyl 5-methyl-2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4680077.png)

![2-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4680091.png)
![N-1,3-benzodioxol-5-yl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4680116.png)


![ETHYL 3-[({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINO}CARBONYL)AMINO]PROPANOATE](/img/structure/B4680129.png)
![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4680139.png)

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4680144.png)
![3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4680150.png)
![3-[4-(pentyloxy)phenyl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acrylamide](/img/structure/B4680154.png)
